molecular formula C22H21FN2O2 B12605182 2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide CAS No. 897015-72-4

2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide

Cat. No.: B12605182
CAS No.: 897015-72-4
M. Wt: 364.4 g/mol
InChI Key: VEMGXBQLOMZPCN-UHFFFAOYSA-N
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Description

2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an ethoxy-phenyl group and a fluoro-benzyl acetamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, using appropriate reagents and catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(2-Methoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide
  • 2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-chloro-benzyl)-acetamide
  • 2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-phenyl)-acetamide

Uniqueness

2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both ethoxy and fluoro substituents may enhance its stability and interaction with biological targets compared to similar compounds.

Properties

CAS No.

897015-72-4

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[6-(2-ethoxyphenyl)pyridin-3-yl]-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C22H21FN2O2/c1-2-27-21-9-4-3-8-19(21)20-11-10-17(14-24-20)13-22(26)25-15-16-6-5-7-18(23)12-16/h3-12,14H,2,13,15H2,1H3,(H,25,26)

InChI Key

VEMGXBQLOMZPCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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